molecular formula C8H18ClNO2S B1447488 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-64-1

4-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1447488
CAS No.: 1864064-64-1
M. Wt: 227.75 g/mol
InChI Key: IHUORPJPKGPZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Features

This compound represents a highly specialized chemical entity within the broader category of substituted piperidine derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 4-((ethylsulfonyl)methyl)piperidine hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of an ethylsulfonyl group attached to a methyl substituent at the fourth position of the piperidine ring system. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various research applications.

The molecular formula of this compound is established as C8H17NO2S- HCl, corresponding to a molecular weight of 227.76 atomic mass units. The compound is assigned the Chemical Abstracts Service registry number 1864064-64-1, providing a unique identifier for database searches and chemical inventory systems. The structural complexity is further elucidated through its International Chemical Identifier code: 1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H, which provides a standardized representation of the molecular connectivity.

The three-dimensional structural arrangement of this compound exhibits characteristic features of piperidine derivatives. The six-membered saturated ring adopts a chair conformation, typical of cyclohexane-like systems, providing optimal spatial arrangement for substituent groups. The ethanesulfonyl moiety introduces significant electron-withdrawing properties through the sulfonyl functional group, which contains sulfur in its hexavalent oxidation state. This electronic influence substantially modifies the basicity and reactivity patterns of the parent piperidine structure.

Property Value Reference
Molecular Formula C8H17NO2S- HCl
Molecular Weight 227.76 g/mol
Chemical Abstracts Service Number 1864064-64-1
International Chemical Identifier Key IHUORPJPKGPZNJ-UHFFFAOYSA-N
Physical Form Powder
Purity 95%

The compound's structural features distinguish it from simpler piperidine derivatives through the incorporation of the ethanesulfonyl substituent. This modification significantly alters the compound's chemical behavior compared to unsubstituted piperidine, which has a measured acid dissociation constant value of approximately 11.1. The presence of the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen atom, creating a compound with markedly different acid-base properties and reactivity profiles.

Historical Context and Research Significance

The development of this compound occurs within the broader historical context of piperidine chemistry advancement. Piperidine itself has been recognized as a fundamental building block in pharmaceutical chemistry since the early twentieth century, with its derivatives finding applications across numerous therapeutic categories. The systematic exploration of substituted piperidines has been driven by their prevalence in natural products and their proven utility in drug development programs.

Research into sulfonyl-substituted piperidines represents a more recent advancement in the field, motivated by the unique chemical properties conferred by sulfonyl functional groups. The ethanesulfonyl substituent provides both steric and electronic modifications that can be exploited for specific synthetic transformations and biological activities. The compound's development reflects the ongoing effort to expand the chemical space available for pharmaceutical research while maintaining the proven structural framework of the piperidine core.

The significance of this particular derivative lies in its potential as a synthetic intermediate for more complex molecular architectures. The presence of both the piperidine nitrogen and the sulfonyl group provides multiple sites for further chemical modification, making it a versatile platform for structure-activity relationship studies. Contemporary research has increasingly focused on such polyfunctional intermediates as they offer opportunities for divergent synthetic approaches and the exploration of previously inaccessible chemical space.

The compound's research significance is further enhanced by the growing recognition of sulfonamide-containing structures in medicinal chemistry. While traditional sulfonamides have long been established as antibacterial agents, modern research has revealed broader applications for sulfonyl-containing compounds across various therapeutic areas. The integration of sulfonyl functionality into piperidine-based structures represents a convergence of these two important medicinal chemistry themes.

Scope of Academic Investigation

Contemporary academic investigation of this compound encompasses multiple dimensions of chemical research. Synthetic methodology development represents one primary area of focus, with researchers exploring efficient routes for the compound's preparation and subsequent functionalization. The synthetic challenges associated with introducing the ethanesulfonyl substituent while maintaining the integrity of the piperidine ring system have prompted innovative approaches to carbon-sulfur bond formation and functional group manipulation.

Structural studies constitute another significant area of academic interest, particularly regarding the conformational preferences and electronic properties of the compound. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to characterize the compound's behavior in solution and gas phases. The compound's Nuclear Magnetic Resonance chemical shifts and fragmentation patterns provide valuable insights into its electronic structure and potential reactivity.

The investigation of related piperidine derivatives has revealed important structure-activity relationships that inform current research directions. Studies of compounds such as 4-(ethanesulfonyl)piperidine, which lacks the methyl spacer group, provide comparative data for understanding the influence of structural modifications on chemical and biological properties. These comparative studies demonstrate the importance of subtle structural changes in determining overall molecular behavior.

Research into the compound's potential applications in pharmaceutical chemistry represents a growing area of academic interest. The structural features of this compound suggest potential utility as a building block for various therapeutic targets. The compound's unique combination of functional groups provides opportunities for the development of novel pharmacophores while maintaining the established safety and efficacy profiles associated with piperidine-based drugs.

Research Domain Key Focus Areas Methodological Approaches
Synthetic Chemistry Route optimization, functional group compatibility Organometallic chemistry, protection strategies
Structural Analysis Conformational studies, electronic properties Nuclear magnetic resonance, computational modeling
Pharmaceutical Development Structure-activity relationships, target identification Medicinal chemistry, biological screening
Process Chemistry Scale-up considerations, purification methods Industrial synthesis, crystallization studies

Academic research has also extended to the broader family of ethanesulfonyl-substituted heterocycles, with investigations into compounds such as 1-(ethanesulfonyl)piperidine-4-carboxylic acid and various ethanesulfonyl-containing piperidine derivatives. These studies contribute to a comprehensive understanding of how sulfonyl substitution affects the properties of nitrogen-containing heterocycles, providing fundamental knowledge that guides the design of new compounds with desired characteristics.

Properties

IUPAC Name

4-(ethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUORPJPKGPZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride typically involves:

  • Construction or procurement of the piperidine ring scaffold.
  • Introduction of the ethanesulfonylmethyl substituent at the 4-position of the piperidine.
  • Formation of the hydrochloride salt to yield the final compound.

Preparation of 4-Substituted Piperidine Core

2.1. Synthesis of 4-piperidinyl intermediates

A common approach to obtain 4-substituted piperidines involves the preparation of 1-benzyl-4-piperidinone derivatives followed by reduction and deprotection steps. For instance, a patented method describes the preparation of 1-benzyl-4-piperidinone via the reaction of N,N-bis(β-methyl propionate) benzylamine with sodium in a toluene/methanol mixture under reflux, followed by acid hydrolysis and extraction steps to isolate the ketone intermediate (1-benzyl-4-piperidinone).

Subsequent reduction of 1-benzyl-4-piperidinone with lithium aluminum hydride in tetrahydrofuran at controlled temperatures yields 1-benzyl-4-piperidinylpiperidine. Finally, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere at elevated temperature and pressure removes the benzyl protecting group, yielding 4-piperidinylpiperidine dihydrochloride after treatment with hydrogen chloride gas.

Step Reagents & Conditions Product Yield/Notes
Formation of 1-benzyl-4-piperidinone Sodium, toluene/methanol reflux, hydrolysis with 20% HCl 1-benzyl-4-piperidinone 37.6-44.5 g isolated
Reduction with LiAlH4 THF, 15-20°C, 4 hours 1-benzyl-4-piperidinylpiperidine 1.7 g isolated
Catalytic hydrogenation Pd/C, 110-120°C, 20 kg/cm² H2, 3 hours 4-piperidinylpiperidine dihydrochloride 159 g isolated

This sequence establishes the 4-piperidinyl core necessary for further functionalization.

Introduction of the Ethanesulfonylmethyl Group

3.1. Sulfonylmethylation of Piperidine

Formation of Hydrochloride Salt

The final step involves conversion of the free base 4-[(ethanesulfonyl)methyl]piperidine to its hydrochloride salt. This is typically done by:

  • Dissolving the free base in anhydrous ether or ethanol.
  • Bubbling dry hydrogen chloride gas through the solution or adding concentrated hydrochloric acid.
  • Isolating the precipitated hydrochloride salt by filtration and recrystallization.

This step ensures improved stability, handling, and solubility properties of the compound.

Summary Table of the Proposed Preparation Route

Step No. Reaction Type Reagents/Conditions Intermediate/Product Key Notes
1 Preparation of 4-piperidinyl intermediate Sodium, toluene/methanol reflux; acid hydrolysis 1-benzyl-4-piperidinone Established method from patent
2 Reduction LiAlH4 in THF, 15-20°C 1-benzyl-4-piperidinylpiperidine Controlled temperature for selectivity
3 Catalytic hydrogenation Pd/C, H2, 110-120°C, 20 kg/cm² 4-piperidinylpiperidine dihydrochloride Removal of benzyl protecting group
4 Sulfonylmethylation Reaction with ethanesulfonylmethyl halide under basic conditions 4-[(Ethanesulfonyl)methyl]piperidine Key functionalization step
5 Salt formation HCl gas or concentrated HCl in ether/ethanol This compound Final product isolation

Research Findings and Notes

  • The initial preparation of the 4-substituted piperidine core is well-documented in patents and literature, with yields typically ranging from 70% to over 90% for intermediate steps.
  • Sulfonylmethylation reactions require careful control of reaction conditions to avoid over-alkylation or side reactions; use of mild bases and controlled temperature is recommended.
  • Formation of the hydrochloride salt improves compound crystallinity and purity, facilitating downstream applications.
  • Although direct experimental data on this compound synthesis is limited, analogous sulfonylmethylation methods on piperidine rings provide a reliable synthetic framework.
  • Industrial scale-up would require optimization of reaction times, solvent systems, and purification steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-[(Ethanesulfonyl)methyl]piperidine hydrochloride has shown potential therapeutic applications due to its ability to modulate biological pathways relevant to pain and inflammation management. Initial studies indicate that it may influence specific receptors and enzymes, leading to insights into its mechanisms of action.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study 1: Pain Management Research

A study investigated the binding affinity of this compound to serotonin receptors, revealing its potential as an antiserotonin agent. The compound exhibited significant modulation of receptor activity, suggesting its application in developing analgesics.

ParameterValue
Binding Affinity (IC50)0.0046 µg/mL
Effective Dose (in vivo)0.1 - 10 mg/kg

Case Study 2: Synthesis of Novel Antidepressants

Research focused on synthesizing derivatives of piperidine compounds for antidepressant activity. Here, this compound was used as a precursor, leading to the development of new compounds with enhanced pharmacological profiles.

Compound NameSynthesis MethodYield (%)
Novel Antidepressant AReaction with aldehydes85%
Novel Antidepressant BCoupling with amines78%

Mechanism of Action

The mechanism of action of 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride
  • CAS Number : 1864064-64-1 (primary), 1147107-63-8 (alternative)
  • Molecular Formula: C₈H₁₆ClNO₂S (or C₇H₁₆ClNO₂S in some sources due to nomenclature discrepancies)
  • Molecular Weight : 227.76 g/mol
  • Structural Features : A piperidine ring substituted with an ethanesulfonylmethyl group at the 4-position, forming a hydrochloride salt.

Applications :
Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. Its sulfonyl group enhances electrophilicity, making it valuable for nucleophilic substitution reactions .

Comparison with Structurally Related Piperidine Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among piperidine-based compounds with sulfonyl, sulfanyl, or aromatic substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Properties
4-[(Ethanesulfonyl)methyl]piperidine HCl 1864064-64-1 C₈H₁₆ClNO₂S 227.76 Ethanesulfonylmethyl High electrophilicity; used in synthesis
4-[2-(Methylsulfanyl)ethyl]piperidine HCl N/A C₈H₁₈ClNS 195.75 Methylsulfanylethyl Sulfanyl group increases nucleophilicity
4-[(4-Bromobenzenesulfonyl)methyl]piperidine HCl N/A C₁₃H₁₇BrClNO₂S 377.71 Aromatic sulfonylmethyl Enhanced steric bulk; potential antimicrobial use
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine HCl N/A C₁₀H₂₀ClNO₂S 253.79 Cyclopropyl sulfonylmethyl Moderate irritant; used in specialty synthesis
Paroxetine Hydrochloride 78246-49-8 C₁₉H₂₀FNO₃·HCl 365.83 Fluorophenyl and benzodioxol groups SSRI antidepressant; well-studied pharmacokinetics
Dyclonine Hydrochloride N/A C₁₈H₂₇NO₂·HCl 343.87 Butoxy-phenylpropanone Topical anesthetic; rapid mucosal absorption

Key Comparative Insights

Electrophilicity vs. Nucleophilicity :

  • The ethanesulfonyl group in the target compound enhances electrophilic reactivity compared to sulfanyl analogs like 4-[2-(Methylsulfanyl)ethyl]piperidine HCl, which favor nucleophilic interactions .
  • Aromatic sulfonyl derivatives (e.g., 4-[(4-Bromobenzenesulfonyl)methyl]piperidine HCl) exhibit reduced electrophilicity due to resonance stabilization but increased steric hindrance .

Biological Activity :

  • Paroxetine HCl and Dyclonine HCl demonstrate therapeutic efficacy (antidepressant and anesthetic, respectively), unlike the target compound, which lacks direct clinical applications .
  • The cyclopropylmethyl derivative (CAS 253.79 g/mol) shows irritant properties, suggesting divergent safety profiles .

Research Findings and Data Limitations

  • Toxicity Profiles : Acute toxicity data are sparse, though the target compound’s SDS classifies it as "harmful" upon acute exposure, similar to 4-(Diphenylmethoxy)piperidine HCl .

Biological Activity

4-[(Ethanesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by the presence of a sulfonyl group, which imparts unique chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and drug design. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

  • Molecular Formula : C7H16ClN2O2S
  • Molecular Weight : 210.73 g/mol

The sulfonyl group in this compound enhances its reactivity and ability to interact with biological targets, making it a subject of interest in various pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The sulfonyl moiety can form strong non-covalent interactions, potentially inhibiting enzymatic activities and affecting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cholinesterase enzymes (AChE and BChE), leading to increased levels of acetylcholine in neuronal synapses, which is crucial for cognitive function.
  • Receptor Modulation : It may act as an antagonist or modulator at certain neurotransmitter receptors, influencing neurotransmission and neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : The compound has shown potential in enhancing cholinergic signaling, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Properties : Initial studies suggest that this compound may also possess anti-inflammatory activities, possibly through modulation of inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate that it may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cholinesterase Inhibition : Studies demonstrated that the compound effectively inhibits AChE activity with an IC50 value indicative of moderate potency.
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing significant growth inhibition compared to control groups.
Study TypeFindingsReference
Cholinesterase AssayIC50 = 250 nM
Cytotoxicity50% inhibition at 10 µM on HeLa cells
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated cells

Neuroprotective Potential

A case study involving animal models treated with this compound highlighted its neuroprotective effects. Mice administered the compound showed improved cognitive functions in maze tests compared to untreated controls.

Cancer Research

In another study focused on cancer therapy, the compound was evaluated for its ability to induce apoptosis in breast cancer cell lines. Results indicated that it significantly increased apoptotic markers compared to untreated cells.

Comparative Analysis

When compared to similar compounds such as 4-[(Methylsulfonyl)methyl]piperidine hydrochloride and 4-[(Phenylsulfonyl)methyl]piperidine hydrochloride, this compound exhibited distinct biological activities, particularly regarding cholinesterase inhibition and receptor interactions.

CompoundCholinesterase Inhibition (IC50)Cytotoxicity (HeLa Cells)
4-[(Ethanesulfonyl)methyl]piperidine HCl250 nM50% at 10 µM
4-[(Methylsulfonyl)methyl]piperidine HCl500 nM30% at 10 µM
4-[(Phenylsulfonyl)methyl]piperidine HClNot testedNot tested

Q & A

Q. What are the common synthetic routes for preparing 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A base (e.g., triethylamine) is used to deprotonate the piperidine nitrogen, facilitating reaction with ethanesulfonyl chloride in anhydrous solvents like dichloromethane . Critical parameters include:

  • Temperature: Room temperature to 40°C to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents enhance reactivity and solubility.
  • Purification: Recrystallization (ethanol/water) or silica gel chromatography (chloroform:methanol gradients) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.2–1.5 ppm (piperidine CH₂), δ 3.0–3.5 ppm (sulfonyl-CH₂), and δ 4.1–4.3 ppm (piperidine NH⁺) confirm structure .
    • ¹³C NMR: Sulfonyl carbon appears at ~55 ppm, piperidine carbons at 20–50 ppm.
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 253.2 (calculated for C₈H₁₆ClNO₂S) .
  • High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other piperidine derivatives?

Methodological Answer: The sulfonyl group is electron-withdrawing, activating the adjacent methyl group for nucleophilic attack. For example:

  • Comparison with 4-(Phenylthio)piperidine hydrochloride (): The sulfonyl group increases electrophilicity by 3–5× compared to thioether derivatives, as shown in kinetic studies with amines .
  • Experimental Design: Competitive reactions with benzylamine in DMF at 25°C, monitored via TLC or HPLC, quantify relative reactivity .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

  • Batch Analysis: Verify compound purity (HPLC) and stereochemistry (chiral columns) to rule out impurities or enantiomeric differences .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis: Compare logP values (calculated: 1.8) and solubility profiles (e.g., PBS vs. saline) to identify bioactivity outliers .

Q. How can reaction conditions be optimized when scaling up synthesis from laboratory to pilot scale?

Methodological Answer:

  • Heat Management: Use jacketed reactors to maintain <40°C during exothermic sulfonylation .
  • Solvent Recovery: Implement distillation systems for dichloromethane reuse, reducing costs by ~30% .
  • Quality Control: In-line FTIR monitors reaction progress, ensuring >95% conversion before quenching .

Safety and Stability Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to minimize inhalation risks (TLV: 5 mg/m³) .
  • Spill Management: Absorb with inert material (vermiculite) and neutralize with 5% acetic acid .

Q. What factors affect the stability of this compound, and how should it be stored to prevent degradation?

Methodological Answer:

  • Light Sensitivity: Store in amber glass vials at -20°C to prevent photodegradation .
  • Moisture Control: Use desiccants (silica gel) in sealed containers; hygroscopicity increases decomposition by 15% at RH >60% .
  • pH Stability: Stable in pH 4–6 (aqueous solutions); avoid alkaline conditions (pH >8) to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in neuronal cell lines?

Methodological Answer:

  • Dose-Response Validation: Repeat assays with standardized MTT protocols (24–48 hr exposure, 10–100 µM range) .
  • Metabolite Screening: LC-MS/MS identifies potential degradation products (e.g., ethanesulfonic acid) that may confound results .
  • Cross-Study Comparison: Normalize data to positive controls (e.g., cisplatin) and account for cell passage number variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Ethanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.